Deacetylsalannin

Descripción

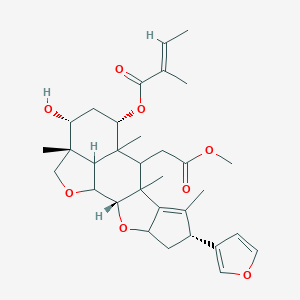

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O8/c1-8-16(2)29(35)40-23-13-22(33)30(4)15-38-26-27(30)31(23,5)21(12-24(34)36-7)32(6)25-17(3)19(18-9-10-37-14-18)11-20(25)39-28(26)32/h8-10,14,19-23,26-28,33H,11-13,15H2,1-7H3/b16-8+/t19-,20-,21-,22-,23+,26-,27+,28-,30-,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNRBOGIPLCVIM-LJEOTECVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]([C@]4([C@@H]3O[C@H]5C4=C([C@@H](C5)C6=COC=C6)C)C)CC(=O)OC)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316747 | |

| Record name | Deacetylsalannin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110-56-1 | |

| Record name | Deacetylsalannin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1110-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deacetylsalannin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Deacetylsalannin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylsalannin, a naturally occurring C-seco limonoid, has garnered significant interest within the scientific community for its notable biological activities.[1] Isolated primarily from the neem tree (Azadirachta indica), this complex triterpenoid shares a structural lineage with other prominent neem compounds like salannin and nimbin.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its antifeedant and anti-inflammatory potential. Detailed experimental protocols and an exploration of its putative signaling pathway interactions are also presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is structurally characterized as a tetranortriterpenoid with the molecular formula C32H42O8.[1] Its IUPAC name is [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate.[1] The structure features a modified triterpene skeleton, characterized by the loss of four carbon atoms and the presence of a furan ring, which is typical for limonoids.

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C32H42O8 | [1] |

| Molecular Weight | 554.68 g/mol | |

| Melting Point | 213-216 °C | |

| Appearance | Powder | |

| Solubility | Slightly soluble in chloroform. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |

| Stability | Hygroscopic | |

| Storage | -20°C Freezer, under inert atmosphere |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of this compound would reveal a complex pattern of signals characteristic of its intricate polycyclic structure.

-

1H NMR: Key signals would include those corresponding to the furan ring protons, olefinic protons, protons of the tigloyl group, methoxy group protons, and numerous overlapping signals from the steroidal backbone's methine and methylene groups.

-

13C NMR: The spectrum would show signals for all 32 carbon atoms, including those of the ester carbonyls, olefinic carbons, carbons of the furan ring, the methoxy carbon, and the aliphatic carbons of the core structure.

Mass Spectrometry (MS)

Mass spectrometric analysis would confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern in MS/MS experiments would yield valuable structural information, with characteristic losses of the tigloyl group, methoxycarbonylmethyl group, and fragments arising from the cleavage of the polycyclic core.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. These would include:

-

O-H stretching: A broad band in the region of 3500-3200 cm-1 due to the hydroxyl group.

-

C-H stretching: Bands in the 3000-2850 cm-1 region for aliphatic and olefinic C-H bonds.

-

C=O stretching: Strong absorptions around 1740-1700 cm-1 corresponding to the ester carbonyl groups.

-

C=C stretching: Bands in the 1650-1600 cm-1 region for the carbon-carbon double bonds.

-

C-O stretching: Absorptions in the 1250-1000 cm-1 range for the ester and ether linkages.

Biological Activities and Signaling Pathways

This compound has demonstrated significant biological activities, primarily as an insect antifeedant and an anti-inflammatory agent.

Antifeedant Activity

Limonoids from the neem tree are well-known for their insect antifeedant properties, and this compound is no exception. While specific quantitative data for this compound is limited in the readily available literature, studies on related compounds provide insights into its potential efficacy. For instance, the related compound 3-O-acetyl salannol has shown a feeding inhibition of 50% (FI50) at a concentration of 2.0 µg/cm2 against the fourth-instar larvae of Spodoptera litura. It is plausible that this compound exhibits comparable or even more potent antifeedant effects. The proposed mechanism of action for the antifeedant activity of limonoids involves the interaction with chemoreceptors in insects, leading to feeding deterrence.

Anti-inflammatory Activity

This compound is also recognized for its anti-inflammatory properties.[1] Although specific IC50 values for this compound in various inflammatory assays are not widely reported, the general anti-inflammatory effects of neem limonoids are attributed to their ability to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.

Putative Signaling Pathway Modulation:

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that this compound may inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades are another set of crucial signaling pathways that regulate a wide range of cellular processes, including inflammation. The three major MAPK families are ERK, JNK, and p38. Activation of these kinases through a phosphorylation cascade leads to the activation of transcription factors that control the expression of inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of one or more components of the MAPK cascades.

Caption: Putative modulation of the MAPK signaling cascade by this compound.

Experimental Protocols

Isolation and Purification of this compound from Azadirachta indica

The following protocol is a generalized procedure for the isolation and purification of this compound from neem seeds. Optimization may be required based on the specific plant material and available equipment.

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Preparation of Plant Material: Dried neem seeds are ground into a fine powder.

-

Defatting: The powdered seeds are subjected to Soxhlet extraction with n-hexane for 6-8 hours to remove fatty oils. The defatted material is then air-dried.

-

Extraction: The defatted powder is extracted with methanol at room temperature for 24-48 hours with occasional shaking. The extraction process is repeated three times.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: The crude extract is adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light or by staining with an appropriate reagent. Fractions containing this compound are pooled.

-

Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions are further purified by preparative HPLC on a C18 column using a gradient of acetonitrile and water as the mobile phase. The elution is monitored by a UV detector at a suitable wavelength (e.g., 215 nm).

-

Isolation of Pure Compound: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound. The purity is confirmed by analytical HPLC and spectroscopic methods.

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This protocol describes a standard method to quantify the antifeedant activity of this compound against a target insect pest.

Methodology:

-

Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., acetone) to prepare a stock solution. A series of dilutions are made to obtain the desired test concentrations.

-

Preparation of Leaf Discs: Leaf discs of a uniform size are punched from fresh, untreated host plant leaves.

-

Treatment of Leaf Discs: The leaf discs are individually dipped in the test solutions for a few seconds and then allowed to air dry completely. Control discs are treated with the solvent only.

-

Bioassay Setup: One treated leaf disc is placed in a Petri dish lined with moist filter paper. A single, pre-starved insect larva (e.g., third or fourth instar) is introduced into each Petri dish.

-

Incubation: The Petri dishes are maintained under controlled conditions of temperature, humidity, and photoperiod for a specific duration (e.g., 24 hours).

-

Data Collection: After the incubation period, the area of the leaf disc consumed by the larva is measured. This can be done using a leaf area meter or by digital image analysis.

-

Calculation of Feeding Inhibition: The percentage of feeding inhibition (FI) is calculated using the following formula: FI (%) = [(C - T) / C] x 100 Where C is the area of the leaf disc consumed in the control group, and T is the area of the leaf disc consumed in the treatment group.

-

Determination of EC50: The effective concentration required to cause 50% feeding inhibition (EC50) is determined by probit analysis of the concentration-response data.

Conclusion

This compound stands out as a promising natural product with significant potential for development as a biopesticide and a therapeutic agent. Its complex chemical structure provides a unique scaffold for further chemical modifications to enhance its biological activities. This technical guide has summarized the current knowledge on the chemical and physical properties of this compound, its known biological effects, and the putative signaling pathways it may modulate. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers and scientists working on the isolation, characterization, and evaluation of this intriguing limonoid. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic and agricultural potential.

References

3-Deacetylsalannin: A Comprehensive Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deacetylsalannin is a naturally occurring tetranortriterpenoid, a class of complex secondary metabolites found in various plant species. As a member of the limonoid group, it shares structural similarities with other well-known bioactive compounds such as azadirachtin and salannin. This technical guide provides an in-depth overview of the natural occurrence and primary sources of 3-deacetylsalannin, presenting quantitative data, detailed experimental protocols for its extraction and isolation, and a visual representation of a generalized experimental workflow. This information is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their efforts to explore the therapeutic potential of this compound.

Natural Occurrence

3-Deacetylsalannin has been identified in several plant species, primarily within the Meliaceae family. The most significant and well-documented sources are:

-

Azadirachta indica (Neem Tree): The neem tree is a principal source of a diverse array of limonoids, including 3-deacetylsalannin. It is found in various parts of the tree, co-occurring with other major limonoids like nimbin, salannin, and azadirachtin. The presence of 3-deacetylsalannin in commercial neem-based biopesticides underscores its significant concentration in neem extracts.[1]

-

Melia azedarach (Chinaberry Tree): This species is another notable source of 3-deacetylsalannin. Studies have confirmed its presence in the leaves and fruits of the Chinaberry tree, often alongside other structurally related limonoids.[2]

Quantitative Data on 3-Deacetylsalannin Occurrence

The concentration of 3-deacetylsalannin can vary depending on the plant part, geographical location, and the extraction method employed. The following table summarizes available quantitative data.

| Plant Source | Plant Part | Compound Concentration | Reference |

| Azadirachta indica (Neem) derived biopesticides | Commercial Formulations | 14.6 mg/L to 3440 mg/L (in combination with salannin) | [1] |

Note: Quantitative data for 3-deacetylsalannin in raw plant materials of Azadirachta indica and Melia azedarach is not extensively reported in readily available literature. The provided data is from an analysis of commercial products.

Experimental Protocols

The isolation and purification of 3-deacetylsalannin from its natural sources involve a multi-step process combining solvent extraction and chromatographic techniques. The following is a generalized protocol based on methodologies reported for the separation of limonoids from Azadirachta indica.

Extraction of Crude Limonoid Mixture

-

Materials: Dried and powdered plant material (e.g., neem seeds, leaves), Hexane, Ethanol (95%), Methanol, Dichloromethane, Rotary evaporator, Filtration apparatus.

-

Procedure:

-

Defatting: The powdered plant material is first defatted by extraction with a non-polar solvent like hexane to remove oils and lipids. This is typically done using a Soxhlet apparatus or by maceration with stirring, followed by filtration.

-

Limonoid Extraction: The defatted plant material is then extracted with a polar solvent to isolate the limonoids. Common solvents for this step include ethanol, methanol, or a mixture of dichloromethane and methanol.[3][4] The extraction can be performed at room temperature or with gentle heating under reflux.

-

Concentration: The solvent from the resulting extract is removed under reduced pressure using a rotary evaporator to yield a crude, concentrated extract rich in limonoids.

-

Chromatographic Separation and Purification

-

Materials: Crude limonoid extract, Silica gel (for column chromatography), a series of solvents of varying polarity (e.g., hexane, ethyl acetate, methanol), Thin Layer Chromatography (TLC) plates, Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a suitable column (e.g., C18).

-

Procedure:

-

Column Chromatography: The crude extract is subjected to column chromatography over silica gel.[5]

-

The column is packed with silica gel and equilibrated with a non-polar solvent (e.g., hexane).

-

The crude extract is loaded onto the column.

-

A gradient elution is performed by gradually increasing the polarity of the mobile phase. This is typically achieved by starting with hexane and progressively increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.[5]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing 3-deacetylsalannin.

-

-

Preparative HPLC (Prep-HPLC): Fractions enriched with 3-deacetylsalannin from the column chromatography step can be further purified using preparative HPLC.[6][7][8][9]

-

A reversed-phase column (e.g., C18) is commonly used.

-

The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often run in an isocratic or gradient mode.

-

The eluent is monitored with a UV detector, and the peak corresponding to 3-deacetylsalannin is collected.

-

-

Purity Confirmation: The purity of the isolated 3-deacetylsalannin is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the extraction and isolation of 3-deacetylsalannin from plant sources.

Caption: Generalized workflow for the extraction and isolation of 3-deacetylsalannin.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. a-simplified-isolation-procedure-for-azadirachtin - Ask this paper | Bohrium [bohrium.com]

- 4. scispace.com [scispace.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 8. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Isolation of Deacetylsalannin from Azadirachta indica: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of deacetylsalannin, a bioactive limonoid from the seeds of Azadirachta indica (Neem). The document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflow and potential biological mechanisms of action.

Introduction

Azadirachta indica, commonly known as the neem tree, is a source of a diverse array of biologically active compounds, with limonoids being one of the most prominent classes. Among these, this compound has garnered interest for its potential therapeutic properties, including anti-inflammatory and insecticidal activities[1]. This guide outlines a systematic approach to isolate and purify this compound for further research and development.

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction from the plant material followed by chromatographic purification.

Plant Material and Preliminary Processing

Fresh, mature seeds of Azadirachta indica are the preferred source material. The seeds are first depulped and thoroughly washed to remove any remaining fruit flesh. Subsequently, they are shade-dried for 10-15 days to reduce moisture content, which is crucial for efficient extraction and to prevent fungal growth. The dried seeds are then de-shelled to obtain the kernels, which are ground into a coarse powder.

Extraction of Crude Limonoids

A widely used method for extracting limonoids from neem seed kernels is solvent extraction, often facilitated by a Soxhlet apparatus.

Protocol:

-

Defatting: The powdered neem kernels (approximately 500 g) are first defatted by extraction with n-hexane for 6-8 hours in a Soxhlet apparatus. This step removes the majority of the non-polar lipid content, which can interfere with subsequent purification steps.

-

Extraction of Limonoids: The defatted neem kernel powder is then air-dried to remove residual hexane. The dried material is subsequently extracted with methanol or ethanol (95%) for 8-10 hours in a Soxhlet apparatus[2][3].

-

Concentration: The resulting methanolic or ethanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature of 40-45°C to yield a dark, viscous crude extract rich in limonoids.

Chromatographic Purification

The purification of this compound from the crude extract is achieved through a combination of column chromatography and Thin Layer Chromatography (TLC) for monitoring, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Protocol:

-

Column Packing: A glass column (e.g., 60 cm length, 5 cm diameter) is packed with silica gel (60-120 mesh) as the stationary phase, using a slurry packing method with n-hexane.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel to form a free-flowing powder. This is then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate[2][3]. A typical gradient might be:

-

n-Hexane (100%)

-

n-Hexane:Ethyl Acetate (9:1)

-

n-Hexane:Ethyl Acetate (8:2)

-

n-Hexane:Ethyl Acetate (7:3)

-

n-Hexane:Ethyl Acetate (1:1)

-

Ethyl Acetate (100%)

-

-

Fraction Collection: Fractions of a fixed volume (e.g., 25 mL) are collected sequentially.

-

TLC Monitoring: Each fraction is monitored by TLC on silica gel plates using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 or 6:4 v/v)[2]. The spots are visualized under UV light (254 nm) and/or by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid) followed by heating. The Retention Factor (Rf) value is a key parameter for identifying fractions containing the target compound[4][5][6][7]. Fractions with similar TLC profiles are pooled together. This compound is expected to elute in the mid-polarity fractions.

For obtaining high-purity this compound, preparative HPLC is the final purification step[8][9][10].

Protocol:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed. The exact gradient profile needs to be optimized based on the specific column and system.

-

Detection: UV detection at a wavelength of around 215-220 nm is suitable for limonoids.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Purity Analysis: The purity of the collected fraction is assessed using analytical HPLC.

Data Presentation

The following tables summarize the quantitative data associated with the isolation of this compound. Note: The values presented are representative and can vary depending on the quality of the plant material and the efficiency of the extraction and purification processes.

Table 1: Extraction Yield from Azadirachta indica Seeds

| Plant Material | Extraction Method | Solvent | Typical Yield of Crude Extract (%) |

| Neem Seed Kernels (500 g) | Soxhlet Extraction | Methanol | 15 - 20 |

Table 2: Chromatographic Purification of this compound

| Purification Step | Stationary Phase | Mobile Phase (Eluent) | Expected Purity of this compound (%) |

| Column Chromatography | Silica Gel (60-120 mesh) | n-Hexane:Ethyl Acetate Gradient | 40 - 60 |

| Preparative HPLC | C18 Reversed-Phase | Acetonitrile:Water Gradient | > 95 |

Table 3: Spectroscopic Data for this compound Characterization

| Spectroscopic Technique | Key Observational Data (Representative) |

| ¹H NMR (in CDCl₃) | Characteristic signals for furan ring protons, olefinic protons, and methyl groups. |

| ¹³C NMR (in CDCl₃) | Resonances corresponding to carbonyl carbons, olefinic carbons, and carbons of the furan ring. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of this compound (C₃₂H₄₂O₈, MW: 554.67 g/mol ). |

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Postulated Anti-inflammatory Signaling Pathway

This compound is reported to possess anti-inflammatory properties. While the exact mechanism is a subject of ongoing research, a plausible pathway involves the inhibition of key pro-inflammatory signaling cascades such as NF-κB and MAPK, which are common targets for anti-inflammatory compounds[11][12].

Caption: Postulated anti-inflammatory mechanism of this compound.

Conclusion

This guide provides a foundational framework for the isolation and purification of this compound from Azadirachta indica. The described protocols, combining solvent extraction and multi-step chromatography, offer a reliable pathway to obtain this bioactive limonoid in high purity. The provided visualizations serve to clarify the experimental process and a potential mechanism of its anti-inflammatory action. Further research is warranted to optimize yields and to fully elucidate the specific molecular targets of this compound in inflammatory pathways.

References

- 1. scispace.com [scispace.com]

- 2. saudijournals.com [saudijournals.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Anti-inflammatory properties of histone deacetylase inhibitors: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. mdpi.com [mdpi.com]

- 8. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 9. agilent.com [agilent.com]

- 10. warwick.ac.uk [warwick.ac.uk]

- 11. Progress on the Anti-Inflammatory Activity and Structure–Efficacy Relationship of Polysaccharides from Medical and Edible Homologous Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Deacetylsalannin's Mechanism of Action in Insects: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deacetylsalannin, a prominent C-seco limonoid derived from the neem tree (Azadirachta indica), exhibits a potent dual mechanism of action against a broad spectrum of insect pests. Its primary modes of action are potent antifeedant effects and significant disruption of insect growth and development. This technical guide provides a comprehensive overview of the core mechanisms, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The primary molecular target identified for its growth-regulatory activity is the enzyme ecdysone 20-monooxygenase, a critical component in the hormonal cascade that governs molting. While direct quantitative data for this compound is limited in the public domain, this guide synthesizes available information on closely related limonoids to provide a robust understanding of its bioactivity.

Core Mechanisms of Action

This compound's efficacy as an insecticide stems from two primary, interconnected mechanisms:

-

Antifeedant Activity: this compound acts as a powerful feeding deterrent for many insect species. This is believed to occur through the interaction with gustatory receptors on the insect's mouthparts, leading to the rejection of treated plant material. This immediate behavioral modification protects crops from damage.

-

Insect Growth Regulation: this compound interferes with the insect's endocrine system, specifically targeting the biosynthesis of the molting hormone, 20-hydroxyecdysone. This disruption leads to a cascade of developmental defects, including increased larval duration, larval and pupal mortality, and malformed adults.[1][2]

Molecular Target: Inhibition of Ecdysone 20-Monooxygenase

The key molecular target for the growth-regulating effects of this compound and related limonoids is the enzyme ecdysone 20-monooxygenase (E-20-M) . This cytochrome P450-dependent steroid hydroxylase is responsible for the conversion of ecdysone to its active form, 20-hydroxyecdysone, which is the primary hormone that triggers molting in insects.

Signaling Pathway Disruption

The inhibition of ecdysone 20-monooxygenase by this compound disrupts the normal ecdysteroid signaling pathway, which is crucial for insect development.

Quantitative Data on Bioactivity

Specific quantitative data for the bioactivity of this compound is not extensively reported. The following table summarizes available data for this compound and the closely related compound, salannin, to provide a comparative overview.

| Compound | Insect Species | Bioassay Type | Endpoint | Value | Reference |

| This compound | Spodoptera litura | Growth Regulation | Observation | Increased larval duration and mortality | [2] |

| Salannin | Spodoptera litura | Antifeedant | FI50 | 2.8 µg/cm² | |

| Salannin | Helicoverpa armigera | Antifeedant | FI50 | Not specified | |

| Neem Limonoids (including Salannin) | Drosophila melanogaster, Aedes aegypti, Manduca sexta | Enzyme Inhibition | IC50 (E-20-M) | 2 x 10⁻⁵ to 1 x 10⁻³ M | [1] |

Note: FI50 (Feeding Inhibition 50) is the concentration required to inhibit feeding by 50%.

Detailed Experimental Protocols

Insect Antifeedant Bioassay (Leaf Disc No-Choice Method)

This protocol is adapted from standard methods for assessing the antifeedant properties of a compound.

Objective: To determine the feeding deterrence of this compound against a target insect pest (e.g., Spodoptera litura).

Materials:

-

This compound of known purity

-

Acetone (or other suitable solvent)

-

Fresh host plant leaves (e.g., castor bean for S. litura)

-

Cork borer (e.g., 2 cm diameter)

-

Petri dishes with moistened filter paper

-

Third-instar larvae of the target insect (starved for 2-4 hours)

-

Micropipette

-

Leaf area meter or image analysis software

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this, prepare a series of dilutions to obtain the desired test concentrations (e.g., 10, 50, 100, 500, 1000 ppm).

-

Treatment of Leaf Discs:

-

Cut leaf discs of a uniform size using the cork borer.

-

Apply a known volume (e.g., 10 µl) of each test solution evenly onto the surface of a leaf disc and allow the solvent to evaporate completely.

-

For the control group, treat leaf discs with the solvent only.

-

-

Bioassay Setup:

-

Place one treated leaf disc in each Petri dish.

-

Introduce a single, pre-starved third-instar larva into each Petri dish.

-

Prepare at least 10 replicates for each concentration and the control.

-

-

Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 65 ± 5% RH, 12:12 L:D photoperiod).

-

Data Collection: After 24 hours, remove the larvae and measure the area of each leaf disc consumed using a leaf area meter or by scanning the discs and using image analysis software.

-

Calculation of Antifeedant Index (AFI):

-

AFI (%) = [(C - T) / (C + T)] * 100

-

Where C = area consumed in the control disc and T = area consumed in the treated disc.

-

-

Data Analysis: Determine the EC50 (Effective Concentration to cause 50% feeding deterrence) using probit analysis.

Insect Growth Regulation Bioassay

This protocol is designed to assess the impact of this compound on the growth and development of insect larvae.

Objective: To quantify the growth-regulating effects of this compound on a target insect species.

Materials:

-

This compound

-

Artificial diet for the target insect species

-

Acetone (or other suitable solvent)

-

Multi-well rearing trays or individual containers

-

Newly molted second or third-instar larvae

-

Fine camel hair brush

-

Incubator with controlled temperature, humidity, and photoperiod

Procedure:

-

Preparation of Treated Diet:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Incorporate the stock solution into the artificial diet at various concentrations (e.g., 1, 5, 10, 25, 50 ppm) while the diet is still liquid and cooling. Ensure thorough mixing.

-

Prepare a control diet containing only the solvent.

-

Dispense the diet into individual wells of the rearing trays.

-

-

Bioassay Setup:

-

Place one newly molted larva into each well containing the treated or control diet using a fine camel hair brush.

-

Use at least 30 larvae per concentration and for the control.

-

-

Incubation: Maintain the rearing trays in an incubator under optimal conditions for the insect species.

-

Data Collection:

-

Record larval mortality daily.

-

Measure larval weight at specific intervals (e.g., every 2-3 days).

-

Record the duration of the larval and pupal stages.

-

Note any morphological abnormalities in larvae, pupae, and emerged adults.

-

Record the percentage of pupation and adult emergence.

-

-

Data Analysis:

-

Calculate the LC50 (Lethal Concentration to cause 50% mortality) using probit analysis.

-

Statistically compare the larval and pupal durations, and larval weights between the treatment and control groups using appropriate statistical tests (e.g., ANOVA).

-

Ecdysone 20-Monooxygenase Inhibition Assay (Radioenzymological Method)

This is a more specialized protocol to directly measure the inhibitory effect of this compound on its molecular target.

Objective: To determine the in vitro inhibitory effect of this compound on ecdysone 20-monooxygenase activity.

Materials:

-

This compound

-

Insect tissue known to have high E-20-M activity (e.g., fat body or midgut from last instar larvae)

-

[³H]-Ecdysone (radiolabeled substrate)

-

NADPH

-

Homogenization buffer (e.g., phosphate buffer, pH 7.5)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Thin-layer chromatography (TLC) equipment

Procedure:

-

Enzyme Preparation:

-

Dissect the target tissue (e.g., fat body) from the insects in ice-cold buffer.

-

Homogenize the tissue in the buffer and centrifuge to obtain a microsomal or mitochondrial fraction, where the enzyme is located.

-

-

Assay Reaction:

-

In a reaction tube, combine the enzyme preparation, NADPH, and varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

-

Pre-incubate for a short period.

-

Initiate the reaction by adding a known amount of [³H]-Ecdysone.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time.

-

-

Extraction and Separation:

-

Stop the reaction by adding a solvent like methanol or ethyl acetate.

-

Extract the ecdysteroids into the organic phase.

-

Concentrate the extract and spot it onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system to separate the substrate ([³H]-Ecdysone) from the product ([³H]-20-Hydroxyecdysone).

-

-

Quantification:

-

Scrape the spots corresponding to ecdysone and 20-hydroxyecdysone into separate scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of conversion of ecdysone to 20-hydroxyecdysone for each this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits enzyme activity by 50%).

-

Conclusion and Future Directions

This compound is a promising natural insecticide with a dual mechanism of action that makes it an effective tool for pest management. Its primary modes of action, antifeedant and insect growth regulation through the inhibition of ecdysone 20-monooxygenase, are well-supported by available evidence. However, to fully realize its potential and to facilitate its use in drug development and advanced pest management strategies, further research is warranted in the following areas:

-

Quantitative Bioactivity Data: There is a critical need for more specific quantitative data (EC50, LC50, IC50) for this compound against a wider range of economically important insect pests.

-

Gustatory Receptor Identification: Elucidating the specific gustatory receptors that interact with this compound would provide a deeper understanding of its antifeedant mechanism and could open avenues for designing more targeted and effective feeding deterrents.

-

Downstream Signaling Effects: Further investigation into the broader transcriptomic and proteomic changes in insect cells following exposure to this compound would provide a more complete picture of the disrupted signaling cascades beyond the initial inhibition of ecdysone synthesis.

-

Synergistic Interactions: Exploring the potential synergistic effects of this compound with other natural or synthetic insecticides could lead to the development of more potent and sustainable pest control formulations.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further investigate the multifaceted mechanism of action of this compound.

References

Deacetylsalannin: A Limonoid with Promising Biological Activity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Deacetylsalannin, a naturally occurring C-seco limonoid found in the neem tree (Azadirachta indica), is a subject of growing interest within the scientific community. Limonoids, a class of highly oxygenated triterpenoid compounds, are known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its insecticidal and potential anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available quantitative data, detailed experimental methodologies, and an exploration of its potential mechanisms of action, including its influence on cellular signaling pathways.

Insecticidal Activity

This compound has demonstrated notable insecticidal properties, primarily functioning as an antifeedant. This activity is crucial in the context of developing natural and sustainable pest control strategies.

Quantitative Data

The antifeedant efficacy of this compound has been quantified against the subterranean termite species Reticulitermes speratus.

| Compound | Target Species | Metric | Value |

| This compound | Reticulitermes speratus | PC95 | 1373.1 µ g/disc |

| Table 1: Antifeedant Activity of this compound. PC95 (95% protective concentration) represents the concentration required to protect 95% of the treated material from feeding damage. |

Experimental Protocols

Antifeedant Bioassay (Leaf Disc No-Choice Bioassay)

This protocol is a standard method for evaluating the antifeedant properties of a compound against herbivorous insects. A similar methodology can be adapted for testing against termites like Reticulitermes speratus using a suitable cellulose-based substrate.

-

Test Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., ethanol or acetone) to create a stock solution. A series of dilutions are then prepared to achieve the desired test concentrations.

-

Substrate Treatment: Filter paper discs or thin wood veneers are uniformly treated with a specific volume of the this compound solution. Control discs are treated with the solvent alone. The solvent is allowed to evaporate completely.

-

Insect Introduction: A pre-determined number of worker termites (Reticulitermes speratus) are introduced into a petri dish containing a treated or control disc.

-

Incubation: The petri dishes are maintained in a controlled environment (temperature, humidity, and light/dark cycle) for a specified duration.

-

Data Collection: After the incubation period, the amount of the disc consumed is quantified. This can be done through visual estimation of the area consumed or by weighing the remaining disc material after careful removal of the insects and debris.

-

Analysis: The percentage of feeding inhibition is calculated for each concentration compared to the control. The PC95 value is then determined using probit analysis or other appropriate statistical methods.

Anticancer Potential

While research into the anticancer properties of this compound is still in its early stages, preliminary evidence from studies on related limonoids suggests that it may possess cytotoxic activity against cancer cell lines. The human promyelocytic leukemia cell line (HL-60) and the human cervical cancer cell line (HeLa) have been identified as potentially susceptible to limonoid-induced cytotoxicity.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard initial screening tool for potential anticancer compounds.

-

Cell Culture: HL-60 or HeLa cells are cultured in an appropriate medium (e.g., RPMI-1640 for HL-60, DMEM for HeLa) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

-

Compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive the vehicle (DMSO) alone.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Gastric Cytoprotective Effects

This compound has also been reported to exhibit protective effects against gastric injury. This suggests a potential therapeutic application in the prevention or treatment of gastric ulcers.

Experimental Protocols

Aspirin-Induced Gastric Ulcer Model in Rats

This in vivo model is commonly used to evaluate the cytoprotective effects of test compounds against damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs).

-

Animal Preparation: Male Wistar rats are typically used. They are fasted for 24 hours prior to the experiment but allowed free access to water.

-

Compound Administration: this compound is administered orally (p.o.) at various doses (e.g., 10, 20, 50 mg/kg body weight). A control group receives the vehicle.

-

Induction of Gastric Injury: After a specific time following compound administration (e.g., 30 minutes), a gastro-damaging agent, such as aspirin suspended in a vehicle, is administered orally.

-

Observation Period: The animals are monitored for a set period (e.g., 4 hours).

-

Stomach Examination: The animals are euthanized, and their stomachs are removed, opened along the greater curvature, and washed with saline.

-

Ulcer Index Assessment: The gastric mucosa is examined for lesions. The severity of the ulcers can be scored based on their number and size to calculate an ulcer index.

-

Histopathological Analysis: Gastric tissue samples can be collected for histological examination to assess the extent of mucosal damage and the protective effects of the compound at a cellular level.

Signaling Pathway Modulation

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, studies on structurally similar limonoids, such as Deacetylgedunin, provide valuable insights into potential signaling pathways that may be modulated by this compound.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. The inhibition of the NF-κB pathway is a key target for anti-inflammatory and anticancer drug development. Deacetylgedunin, a related limonoid, has been shown to down-regulate the NF-κB pathway. It is plausible that this compound may exert its biological effects through a similar mechanism.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Potential Involvement in PI3K/Akt/mTOR and MAPK Pathways

The PI3K/Akt/mTOR and MAPK signaling pathways are central regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer. Many natural products with anticancer properties have been shown to modulate these pathways. While direct evidence for this compound's effects on these pathways is currently lacking, its potential as an anticancer agent warrants investigation into its ability to interfere with these critical signaling cascades.

Conclusion and Future Directions

This compound, a readily available limonoid from the neem tree, exhibits promising biological activities, including well-documented insecticidal effects and a potential for anticancer and gastroprotective applications. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals.

Future research should focus on:

-

Expanding Quantitative Data: Determining the IC50 values of this compound against a broader range of cancer cell lines is crucial to ascertain its cytotoxic potential.

-

Elucidating Mechanisms of Action: In-depth studies are needed to confirm the specific molecular targets and signaling pathways modulated by this compound, particularly its effects on the NF-κB, PI3K/Akt/mTOR, and MAPK pathways.

-

In Vivo Efficacy and Safety: Preclinical in vivo studies are essential to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound for its potential development as a therapeutic agent.

The continued investigation of this compound holds significant promise for the discovery of new, naturally derived compounds for use in agriculture and medicine.

Deacetylsalannin: A Comprehensive Technical Guide to its Discovery, Research, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylsalannin, a C-seco limonoid, is a naturally occurring tetranortriterpenoid found in plants of the Meliaceae family, most notably the neem tree (Azadirachta indica) and the chinaberry tree (Melia azedarach). As a prominent member of the diverse family of neem limonoids, this compound has garnered significant interest within the scientific community for its wide range of biological activities. This technical guide provides an in-depth overview of the discovery and research history of this compound, detailing its isolation, structural elucidation, and known biological effects, with a focus on its anti-inflammatory and antifeedant properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents and environmentally benign pesticides.

Discovery and Isolation

This compound was first identified as a constituent of neem and related species during extensive phytochemical investigations into the Meliaceae family. Its discovery followed the isolation and characterization of other prominent limonoids, such as azadirachtin and salannin. The isolation of this compound typically involves the extraction of plant material, most commonly the seeds of Azadirachta indica, followed by a series of chromatographic purification steps.

Experimental Protocols: Isolation and Purification

The following is a generalized protocol for the isolation and purification of this compound from neem seeds, based on established methods for limonoid separation. It is important to note that specific parameters may require optimization based on the starting material and available instrumentation.

1. Extraction:

-

Defatting: Neem seed kernels are first ground and subjected to extraction with a nonpolar solvent, such as hexane or petroleum ether, to remove the bulk of the fatty oils. This is typically performed using a Soxhlet apparatus or through cold maceration with agitation.

-

Limonoid Extraction: The defatted seed cake is then air-dried and subsequently extracted with a more polar solvent, such as methanol, ethanol, or ethyl acetate, to isolate the limonoids. This extraction is also commonly carried out using a Soxhlet apparatus or maceration. The resulting extract is then concentrated under reduced pressure to yield a crude limonoid-rich extract.

2. Liquid-Liquid Partitioning:

-

The crude extract is often subjected to liquid-liquid partitioning to further separate compounds based on their polarity. For instance, the methanolic extract can be partitioned between methanol/water and a nonpolar solvent like hexane to remove any remaining oils. Subsequently, the aqueous methanol phase can be partitioned against a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to concentrate the limonoids.

3. Chromatographic Purification:

-

Column Chromatography: The concentrated limonoid fraction is subjected to column chromatography over silica gel. A gradient elution system is typically employed, starting with a nonpolar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are identified by comparison with a reference standard.

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative or semi-preparative HPLC. A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with the addition of a small percentage of formic acid or acetic acid to improve peak shape. The elution can be isocratic or a gradient program. Detection is typically performed using a UV detector at a wavelength of around 210-220 nm.

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound from neem seeds.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols: Structure Determination

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), and placed in an NMR tube.

-

Data Acquisition: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The ¹H NMR spectrum provides information about the number and types of protons and their neighboring protons through chemical shifts and coupling constants. The ¹³C NMR spectrum reveals the number and types of carbon atoms. 2D NMR experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular skeleton and the relative stereochemistry.

2. Mass Spectrometry (MS):

-

Sample Introduction and Ionization: The purified compound is introduced into a mass spectrometer, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which allows for the determination of the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion is induced, and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the different functional groups and substructures within the molecule, further confirming the proposed structure.

| Table 1: Spectroscopic Data for this compound | |

| Technique | Observed Data |

| ¹H NMR (CDCl₃) | Characteristic signals for furan, tigloyl, and methoxycarbonyl groups, as well as numerous signals in the aliphatic region corresponding to the tetracyclic core. |

| ¹³C NMR (CDCl₃) | Resonances corresponding to carbonyls, olefinic carbons, carbons of the furan ring, and a multitude of sp³ hybridized carbons of the limonoid skeleton. |

| HR-ESI-MS | Provides the exact mass, allowing for the confirmation of the molecular formula C₃₂H₄₂O₈. |

| ESI-MS/MS | Fragmentation pattern reveals characteristic losses of the tigloyl group, water, and other small neutral molecules from the core structure. |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and insect antifeedant properties being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various experimental models. While the precise molecular mechanisms are still under investigation, evidence suggests that its anti-inflammatory action may involve the modulation of key signaling pathways implicated in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Anti-inflammatory Signaling Pathway of this compound

Caption: A hypothetical model of the potential anti-inflammatory mechanism of this compound, possibly involving the inhibition of the NF-κB and MAPK signaling pathways.

Insect Antifeedant Activity

This compound is a potent insect antifeedant, deterring a wide range of phytophagous insects from feeding. This activity is believed to be mediated through the insect's gustatory system. This compound likely interacts with specific gustatory receptors on the mouthparts of insects, triggering a neural response that leads to feeding deterrence.

Spectroscopic Profile of Deacetylsalannin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deacetylsalannin, a naturally occurring limonoid found in the neem tree (Azadirachta indica), is a compound of significant interest for its potential therapeutic properties. As a derivative of the well-studied Salannin, its structural elucidation and characterization are paramount for further research and development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of directly published, complete spectroscopic data for this compound, this guide presents the known physical properties and provides illustrative spectroscopic data from its closely related precursor, Salannin, for comparative purposes. Detailed experimental protocols for obtaining such spectra are also provided, alongside a visual representation of the general analytical workflow.

Introduction to this compound

This compound is a tetranortriterpenoid belonging to the limonoid class of compounds, which are known for their wide range of biological activities, including insecticidal, anti-inflammatory, and anticancer effects. It is structurally similar to Salannin, differing by the absence of an acetyl group. The molecular formula for this compound is C₃₂H₄₂O₈, with a monoisotopic mass of 554.28796829 Da[1]. The structural integrity and purity of this compound for research and drug development purposes are typically confirmed using a combination of spectroscopic techniques.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃₂H₄₂O₈ | [1] |

| Monoisotopic Mass | 554.28796829 Da | [1] |

| Molecular Weight | 554.7 g/mol | [1] |

Further fragmentation analysis would be required to elucidate the specific fragmentation pattern of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the lack of specific published data for this compound, the ¹H and ¹³C NMR data for the closely related compound, Salannin , are presented below for illustrative purposes. The spectra of this compound would be expected to show significant similarities, with key differences around the site of deacetylation.

Table 2: Illustrative ¹H NMR Spectroscopic Data (of Salannin)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment (Illustrative) |

| Data for Salannin would be presented here |

Table 3: Illustrative ¹³C NMR Spectroscopic Data (of Salannin)

| Chemical Shift (δ) ppm | Carbon Type | Assignment (Illustrative) |

| Data for Salannin would be presented here |

Note: The actual chemical shifts for this compound will differ, particularly for the carbons and protons in the vicinity of the C-1 hydroxyl group (where the acetyl group is absent compared to Salannin).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 | O-H | Hydroxyl group stretching |

| ~2950-2850 | C-H | Alkyl C-H stretching |

| ~1740 | C=O | Ester carbonyl stretching |

| ~1670 | C=C | Alkene C=C stretching |

| ~1250 | C-O | C-O stretching |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Acquire 2D spectra to aid in the complete assignment of proton and carbon signals. Standard pulse programs and parameters provided by the spectrometer software are typically used.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of dry, purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet-forming die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in a sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

-

The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography (LC) system.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Procedure:

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) for the compound.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data, which aids in structural elucidation. The collision energy should be varied to obtain a comprehensive fragmentation pattern.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While a complete, publicly available dataset remains elusive, the provided information on its physical properties, illustrative data from the closely related Salannin, and detailed experimental protocols offer a valuable resource for researchers. The outlined spectroscopic workflow serves as a standard procedure for the isolation and structural elucidation of this and other similar natural products. Further research to publish the complete spectroscopic data of this compound is highly encouraged to facilitate its continued investigation for potential applications in drug discovery and development.

References

Deacetylsalannin: A Technical Whitepaper on its Anti-inflammatory and Cytotoxic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylsalannin, a naturally occurring limonoid found in plants of the Meliaceae family, such as Azadirachta indica (Neem), has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the existing, albeit limited, scientific data on the anti-inflammatory and cytotoxic activities of this compound. The document summarizes the current understanding of its mechanisms of action, drawing parallels with related limonoids where direct evidence is unavailable. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to facilitate further research and drug development efforts in this area.

Introduction

Limonoids, a class of tetranortriterpenoids, are known for their diverse biological activities, including anti-inflammatory and anticancer effects. This compound, a C-seco limonoid, is structurally related to other bioactive compounds isolated from Neem, a plant with a long history in traditional medicine. This whitepaper aims to consolidate the available scientific information on this compound's anti-inflammatory and cytotoxic potential, highlighting areas where further investigation is critically needed.

Anti-inflammatory Potential of this compound

Putative Mechanism of Action: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway.

Diagram of the Hypothesized NF-κB Inhibition by this compound:

Quantitative Data

As of the latest literature review, specific IC50 values for this compound's inhibition of nitric oxide production or COX-2 activity in relevant cell lines (e.g., RAW 264.7 macrophages) have not been published. Research on related limonoids suggests potential activity in the micromolar range.

Table 1: Anti-inflammatory Activity Data for this compound (Hypothetical)

| Assay | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Nitric Oxide (NO) Production (LPS-stimulated) | RAW 264.7 | Data not available | - |

| COX-2 Expression (LPS-stimulated) | RAW 264.7 | Data not available | - |

Cytotoxic Potential of this compound

The cytotoxic activity of this compound against various cancer cell lines is an area of active investigation. While concrete data for this specific compound is sparse, related limonoids have demonstrated the ability to induce apoptosis in cancer cells.

Putative Mechanism of Action: Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. The intrinsic pathway of apoptosis is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade (initiator caspase-9 and executioner caspase-3), culminating in cell death. It is plausible that this compound could induce apoptosis by modulating the expression of Bcl-2 family proteins.

Diagram of the Hypothesized Apoptotic Pathway Induced by this compound:

Quantitative Data

Specific IC50 values for the cytotoxic activity of this compound against common cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) are not currently available in published literature.

Table 2: Cytotoxic Activity of this compound (Hypothetical)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| HeLa | Cervical Cancer | Data not available | - |

| MCF-7 | Breast Cancer | Data not available | - |

| A549 | Lung Cancer | Data not available | - |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the anti-inflammatory and cytotoxic potential of this compound.

Cell Culture

-

RAW 264.7, HeLa, MCF-7, and A549 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Workflow Diagram for MTT Assay:

Protocol:

-

Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Griess Assay for Nitric Oxide Production

This colorimetric assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

Protocol:

-

Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of inhibition.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample.

Protocol:

-

Treat cells with this compound and/or an inflammatory stimulus (for NF-κB pathway) or for a specified time to induce apoptosis.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-IKK, IκBα, p65, cleaved caspase-3, cleaved PARP, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Conclusion and Future Directions

The available, though indirect, evidence suggests that this compound may possess anti-inflammatory and cytotoxic properties, potentially through the modulation of the NF-κB and apoptotic signaling pathways. However, the lack of direct and quantitative data for this compound is a significant knowledge gap. Future research should focus on:

-

Determining the IC50 values of this compound for its anti-inflammatory effects (e.g., inhibition of NO, COX-2) in relevant cell models.

-

Quantifying the cytotoxic IC50 values of this compound against a panel of cancer cell lines.

-

Elucidating the precise molecular mechanisms of action through detailed studies of its effects on the NF-κB and apoptosis pathways using techniques such as Western blotting, reporter gene assays, and flow cytometry.

-

Investigating the in vivo efficacy of this compound in animal models of inflammation and cancer.

A thorough investigation into these areas will be crucial for validating the therapeutic potential of this compound and advancing its development as a novel anti-inflammatory or anticancer agent.

Methodological & Application

Application Notes and Protocols for Deacetylsalannin Extraction from Neem Seed Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylsalannin is a tetranortriterpenoid found in the seeds of the neem tree (Azadirachta indica). Like other limonoids present in neem oil, such as azadirachtin and salannin, this compound exhibits various biological activities, including insecticidal and potential therapeutic properties. The effective extraction and isolation of this compound from neem seed oil are crucial for further research and development in pharmaceuticals and agriculture.